Cyclohexane, methyl(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, methyl(1-methylethyl)-, also known as isopropylcyclohexane, is a hydrocarbon with the molecular formula C9H18. It is a derivative of cyclohexane where one hydrogen atom is replaced by a methyl(1-methylethyl) group. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane, methyl(1-methylethyl)- can be synthesized through the alkylation of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, cyclohexane, methyl(1-methylethyl)- is produced through catalytic hydrogenation of isopropylbenzene (cumene). This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Types of Reactions:
Oxidation: Cyclohexane, methyl(1-methylethyl)- can undergo oxidation reactions to form various oxygenated products such as alcohols, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: It can undergo substitution reactions where the methyl(1-methylethyl) group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Isopropylcyclohexanol, isopropylcyclohexanone, and isopropylcyclohexanoic acid.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, methyl(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and their interactions with various compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of polymers, resins, and other chemical intermediates.
Mechanism of Action
The mechanism of action of cyclohexane, methyl(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrophobic compound, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems. Additionally, its reactivity with different functional groups allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Cyclohexane, methyl(1-methylethyl)- can be compared with other similar compounds such as:
Cyclohexane, ethyl-: Similar in structure but with an ethyl group instead of a methyl(1-methylethyl) group.
Cyclohexane, propyl-: Contains a propyl group instead of a methyl(1-methylethyl) group.
Cyclohexane, butyl-: Contains a butyl group instead of a methyl(1-methylethyl) group.
Uniqueness: The presence of the methyl(1-methylethyl) group in cyclohexane, methyl(1-methylethyl)- imparts unique chemical and physical properties, such as its specific reactivity and solubility characteristics, which distinguish it from other cyclohexane derivatives .
Properties
IUPAC Name |
1-methyl-1-propan-2-ylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)10(3)7-5-4-6-8-10/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBAJRHMYWMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880778 |
Source
|
Record name | cyclohexane, 1-isopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52993-54-1, 16580-26-0 |
Source
|
Record name | Cyclohexane, methyl(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052993541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cyclohexane, 1-isopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.